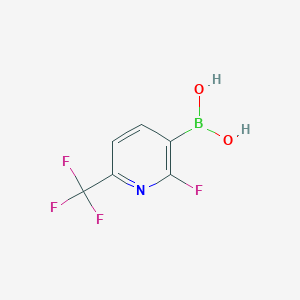

(2-Fluoro-6-(trifluoromethyl)pyridin-3-yl)boronic acid

Beschreibung

(2-Fluoro-6-(trifluoromethyl)pyridin-3-yl)boronic acid (CAS: 1150114-63-8) is a fluorinated pyridinylboronic acid derivative with the molecular formula C₆H₄BF₄NO₂ and a molecular weight of 208.91 g/mol . It is commercially available with a purity of ≥95% and is widely utilized in Suzuki-Miyaura cross-coupling reactions to construct biaryl motifs in pharmaceuticals and agrochemicals . The compound’s structure features a fluorine atom at the 2-position and a trifluoromethyl (-CF₃) group at the 6-position on the pyridine ring. These substituents confer strong electron-withdrawing effects, enhancing the reactivity of the boronic acid group while maintaining moderate steric accessibility .

Eigenschaften

IUPAC Name |

[2-fluoro-6-(trifluoromethyl)pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BF4NO2/c8-5-3(7(13)14)1-2-4(12-5)6(9,10)11/h1-2,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLKCXRRPVZUFJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=C(C=C1)C(F)(F)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BF4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675078 | |

| Record name | [2-Fluoro-6-(trifluoromethyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150114-63-8 | |

| Record name | [2-Fluoro-6-(trifluoromethyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Fluorination of Pyridine Precursors

The most prominent approach for synthesizing the fluorinated pyridine intermediate, which is a precursor to the boronic acid derivative, involves direct fluorination of chlorinated or trichloromethyl-substituted pyridines. This process is elaborated in patent literature, notably WO2015151116A2, which describes a process involving vapor or liquid phase fluorination of pyridine compounds.

- Starting Material: Chlorinated pyridine derivatives such as 2-chloro-6-(trichloromethyl)pyridine.

- Fluorinating Agent: Anhydrous hydrogen fluoride (HF) is employed due to its high reactivity and selectivity.

- Reaction Conditions:

- Elevated temperatures (170–190°C).

- Reaction times ranging from 14 to 20 hours.

- Pressures around 20–30 kg/cm².

- Process Advantages:

- High selectivity towards the desired fluorinated compound.

- Minimal formation of by-products.

- Recycle of unreacted materials and effluents, reducing environmental impact.

2-chloro-6-(trichloromethyl)pyridine + HF → 2-fluoro-6-(trifluoromethyl)pyridine

Data Summary:

| Parameter | Conditions | Yield & Purity |

|---|---|---|

| Temperature | 170–190°C | Up to 80% yield, 99.96% GC purity |

| Reaction Time | 14–20 hours | Efficient fluorination |

| Reagents | Hydrogen fluoride, chlorinated pyridine | High selectivity, minimal effluent |

Isolation and Purification

Post-fluorination, the reaction mixture undergoes:

- Distillation: To separate the fluorinated pyridine from residual chlorinated intermediates.

- Neutralization: Using sodium carbonate or similar agents to neutralize residual acids.

- Recycling: Unreacted starting materials are recovered for reuse, enhancing process economy.

This process ensures high-purity 2-fluoro-6-(trifluoromethyl)pyridine, which is a critical intermediate for subsequent boronic acid synthesis.

Conversion to Boronic Acid via Suzuki–Miyaura Coupling

The synthesis of (2-Fluoro-6-(trifluoromethyl)pyridin-3-yl)boronic acid predominantly employs Suzuki–Miyaura coupling, a well-established cross-coupling reaction between aryl halides and boronic acids.

- Starting Material: The fluorinated pyridine derivative, often the 3-halogenated variant (e.g., 3-bromo or 3-chloro).

- Reagents:

- Boronic acid derivatives (e.g., phenylboronic acid or specialized boronic esters).

- Palladium catalysts (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂).

- Bases such as potassium carbonate or sodium hydroxide.

- Conditions:

- Mild temperatures (80–100°C).

- Inert atmosphere (nitrogen or argon).

- Polar aprotic solvents like dimethylformamide (DMF) or toluene.

Fluorinated pyridine halide + boronic acid derivative + Pd catalyst + base → this compound

- The reaction proceeds efficiently under mild conditions, with yields often exceeding 80%.

- Purification involves column chromatography or recrystallization to obtain high-purity boronic acid.

Research Findings and Data Tables

| Preparation Step | Conditions & Reagents | Yield & Purity | Notes |

|---|---|---|---|

| Fluorination of chlorinated pyridine | HF, elevated temperature (170–190°C), 14–20 hrs | Up to 80%, GC purity >99.9% | High selectivity, minimal by-products |

| Distillation & neutralization | Conventional distillation, sodium carbonate neutralization | Purified 2-fluoro-6-(trifluoromethyl)pyridine | Recycle unreacted materials |

| Suzuki–Miyaura coupling to form boronic acid | Pd catalyst, boronic acid, base, mild heating (80–100°C) | Yields >80%, high purity | Efficient, scalable, environmentally friendly |

Notes and Considerations

- Environmental Impact: The process emphasizes minimal effluent generation, with recycling of unreacted chlorinated intermediates.

- Reaction Control: Precise temperature and pressure control are critical for selectivity and yield.

- Recycling: Both unreacted starting materials and by-products are recovered, making the process cost-effective and sustainable.

- Safety: Handling of HF requires strict safety protocols due to its corrosive nature.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Fluoro-6-(trifluoromethyl)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve mild temperatures and neutral to slightly basic pH .

Major Products Formed

The major products formed from these reactions include boronic esters, alcohols, and substituted pyridine derivatives. These products are valuable intermediates in the synthesis of more complex molecules .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Suzuki-Miyaura Coupling Reactions

This compound is primarily utilized as a reagent in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. The boronic acid group acts as a nucleophile, allowing for the coupling of aryl halides with other aryl or alkenyl groups to produce biaryl compounds. This reaction is crucial in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

Building Block for Complex Molecules

(2-Fluoro-6-(trifluoromethyl)pyridin-3-yl)boronic acid serves as a building block in the synthesis of various biologically active compounds. Its ability to participate in multiple types of chemical reactions, such as oxidation and substitution, makes it valuable for creating diverse molecular architectures.

Biological Applications

Pharmaceutical Development

The compound has garnered attention in drug discovery due to its potential role in developing new pharmaceuticals. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it suitable for drug design. Research indicates that it may be effective against various biological targets, including enzymes involved in cancer and viral infections.

Enzyme Inhibition Studies

The boronic acid functionality allows this compound to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in studies aimed at developing enzyme inhibitors, making it a valuable tool in biochemical assays and therapeutic applications.

Industrial Applications

Agrochemical Production

In the agrochemical industry, this compound is used to synthesize herbicides and pesticides. The incorporation of fluorinated groups enhances the efficacy and selectivity of these agrochemicals, contributing to improved crop protection strategies.

Materials Science

The compound's unique electronic properties make it suitable for producing advanced materials, including polymers and electronic components. Its stability under various conditions allows it to be incorporated into materials that require specific chemical functionalities.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

| Study/Research Focus | Findings/Results |

|---|---|

| Drug Development | Demonstrated potential as an anti-cancer agent through enzyme inhibition mechanisms. |

| Suzuki Coupling Efficiency | Showed high yields in coupling reactions with aryl halides, emphasizing its utility as a reagent. |

| Agrochemical Efficacy | Found to enhance the effectiveness of certain herbicides due to its unique structural features. |

Wirkmechanismus

The mechanism of action of (2-Fluoro-6-(trifluoromethyl)pyridin-3-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and other bioactive molecules. The fluorine and trifluoromethyl groups enhance the compound’s stability and reactivity, allowing it to participate in a wide range of chemical transformations .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Boronic Acids

Key Observations:

Electronic Effects: The 2-fluoro-6-CF₃ substitution in the parent compound provides strong electron-withdrawing effects, which polarize the boronic acid group, enhancing its reactivity in cross-couplings compared to methoxy-substituted analogs (e.g., 2-OCH₃ in CAS 1429874-11-2), where electron-donating groups reduce electrophilicity .

Steric Accessibility :

- The small size of fluorine (van der Waals radius: 1.47 Å) compared to chlorine (1.75 Å) or methoxy groups allows the parent compound to participate in reactions with bulky substrates more efficiently .

Solubility and Stability: Alkoxy-substituted derivatives (e.g., 6-ethoxy, 6-butoxy) show improved solubility in organic solvents due to their nonpolar chains, whereas the parent compound’s fluorinated structure favors aqueous-organic biphasic systems .

Biologische Aktivität

(2-Fluoro-6-(trifluoromethyl)pyridin-3-yl)boronic acid is a boronic acid derivative characterized by a unique combination of a pyridine ring, a boronic acid functional group, and a trifluoromethyl substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activity, particularly in enzyme inhibition and drug design. The presence of fluorine and trifluoromethyl groups enhances its electronic properties, making it a versatile candidate for various biochemical applications.

Chemical Structure and Properties

The molecular formula of this compound is CHBFNO, with a molecular weight of approximately 208.91 g/mol. The structural features include:

- Pyridine Ring : Contributes to the aromatic character and hydrogen bonding capabilities.

- Boronic Acid Group : Known for its ability to form reversible covalent bonds with diols, which is crucial for enzyme inhibition.

- Trifluoromethyl Group : Enhances lipophilicity, which can improve cell membrane permeability and metabolic stability.

The biological activity of this compound primarily arises from its ability to interact with various molecular targets through the boronic acid moiety. The compound can form stable complexes with diols and other nucleophiles, making it effective in the design of enzyme inhibitors. Its unique structural features allow it to participate in numerous biochemical assays, particularly in the context of enzyme-catalyzed reactions.

Biological Applications

Research has demonstrated that this compound exhibits significant potential as an inhibitor in various biological systems. Below are some notable findings:

Enzyme Inhibition

- Histone Deacetylase (HDAC) Inhibition : Studies have shown that fluorinated compounds can enhance inhibitory activity against HDACs. For instance, derivatives with trifluoromethyl groups exhibit increased potency compared to non-fluorinated counterparts .

- Boronic Acid Derivatives : The boronic acid functionality allows this compound to act as an inhibitor in enzymatic reactions involving serine proteases and other enzymes that utilize diol substrates.

Case Studies

- A study investigating the impact of fluorination on HDAC inhibitors revealed that compounds similar to this compound showed improved selectivity and potency against specific cancer cell lines, demonstrating a potential therapeutic application in oncology .

| Compound | IC50 (μM) | Target |

|---|---|---|

| Largazole | 3.64 | HDAC1 |

| Trifluoromethyl derivative | 0.88 | HDAC1 |

Synthetic Routes

The synthesis of this compound typically involves Suzuki–Miyaura coupling reactions, which are effective for forming carbon-carbon bonds using boronic acids as key intermediates. This method allows for the efficient production of the compound while maintaining high yields and purity.

Q & A

Q. What are the common synthetic routes for (2-Fluoro-6-(trifluoromethyl)pyridin-3-yl)boronic acid?

This compound is typically synthesized via Pd-catalyzed Suzuki-Miyaura cross-coupling reactions . A representative method involves reacting halogenated pyridine precursors (e.g., 2-chloro-6-(trifluoromethyl)pyridine) with fluorinating agents (e.g., KF) to introduce fluorine, followed by boronation using bis(pinacolato)diboron (B₂pin₂) or via transmetalation with boronic esters. For example, describes a protocol where a trifluoromethyl-substituted pyridine derivative reacts with a boronic acid under Pd(PPh₃)₄ catalysis in a mixture of DME and aqueous Na₂CO₃ at 80°C . Post-synthesis, purification via silica gel chromatography is recommended.

Q. How is this compound characterized post-synthesis?

Standard characterization includes:

- Liquid Chromatography-Mass Spectrometry (LCMS) to confirm molecular weight (e.g., m/z 366 [M+H]⁺ in ) .

- HPLC for purity assessment under defined conditions (e.g., retention times of 1.26 minutes in using SMD-TFA05 columns) .

- ¹H/¹³C NMR to verify structural integrity, particularly the fluorine and trifluoromethyl substituents.

- Elemental analysis or combustion analysis to validate empirical formulas.

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura couplings involving this boronic acid?

Key parameters to optimize:

- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) in DME/THF at 80–100°C ().

- Base selection : K₃PO₄ or Na₂CO₃ (2.0 M aqueous) for pH control ().

- Solvent ratio : Balanced polar/nonpolar solvents (e.g., ethanol/water mixtures in ).

- Reaction time : Monitor via TLC or LCMS; typical durations range from 1–6 hours.

- Workup : Use ethyl acetate/water partitioning and brine washes to remove residual catalysts ().

Q. How should researchers address stability and storage challenges for this boronic acid?

- Storage : Under inert atmosphere (argon/nitrogen) at –20°C to prevent hydrolysis or protodeboronation ().

- Handling : Use anhydrous solvents (e.g., THF, DMF) and avoid prolonged exposure to moisture.

- Stability assays : Regular LCMS/HPLC checks to detect degradation (e.g., unexpected peaks or shifts in retention time).

Q. What strategies resolve contradictory spectral data (e.g., LCMS vs. NMR) for derivatives of this compound?

- Verify synthetic steps : Re-examine precursor purity (e.g., trifluoromethyl group integrity in ).

- Optimize analytical conditions : Adjust HPLC gradients (e.g., SQD-FA05 vs. SMD-TFA05 in vs. 6).

- Isolate intermediates : For multi-step syntheses (e.g., ’s propanedioic acid derivative), confirm each intermediate’s structure before proceeding.

Q. How is this boronic acid utilized in constructing heterocyclic systems for medicinal chemistry?

It serves as a key building block in drug-like molecule synthesis :

Q. What methodologies validate the role of fluorine/trifluoromethyl groups in modulating drug potency?

- SAR studies : Compare bioactivity of fluorinated vs. non-fluorinated analogs (e.g., ’s trifluoromethylphenyl cyclopropane derivatives).

- Computational modeling : DFT calculations to assess electronic effects on binding (e.g., CF₃ groups enhancing lipophilicity).

- Metabolic stability assays : Evaluate resistance to oxidative degradation in liver microsomes.

Application-Oriented Questions

Q. How is this compound applied in synthesizing retinol-binding protein (RBP4) antagonists?

details its use in synthesizing nonretinoid RBP4 antagonists , where it participates in cross-coupling to form piperidine intermediates. The trifluoromethyl group enhances target affinity, while fluorine improves metabolic stability .

Q. What are its limitations in large-scale medicinal chemistry workflows?

- Boronic acid instability : Requires strict anhydrous conditions.

- Suzuki coupling efficiency : Electron-withdrawing groups (F, CF₃) may slow transmetalation; microwave-assisted synthesis can mitigate this.

- Purification challenges : Use reverse-phase HPLC or recrystallization for polar byproducts ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.